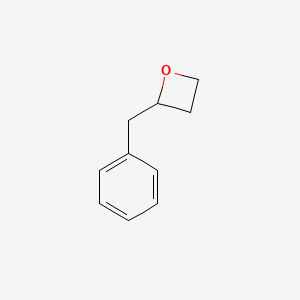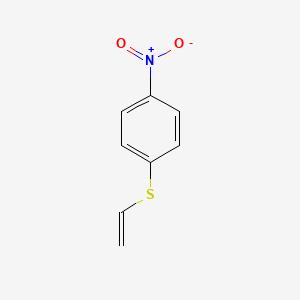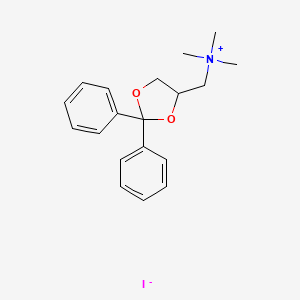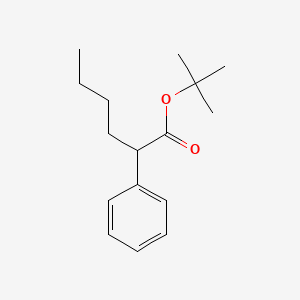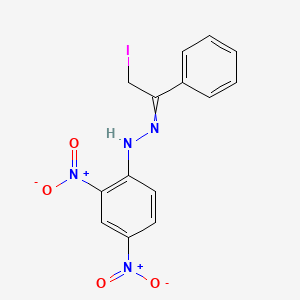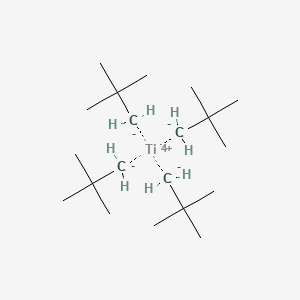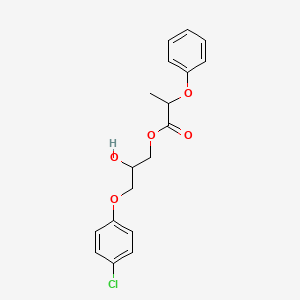
3-Ethyl-3-methyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis and have applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines with peracids is a common method, where an imine precursor is treated with a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring . Another approach involves the amination of carbonyl compounds, where a carbonyl compound reacts with an amine in the presence of an oxidizing agent to form the oxaziridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using peracids or other oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-3-methyloxaziridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained three-membered ring makes it highly reactive and suitable for a range of transformations.
Common Reagents and Conditions:
Oxidation: Oxaziridines are commonly used as oxidizing agents in organic synthesis.
Reduction: Reduction of oxaziridines can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: Nucleophiles can attack the nitrogen or oxygen atom in the oxaziridine ring, leading to ring-opening reactions and the formation of various products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include amines, sulfoxides, and selenoxides.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyloxaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Oxaziridines have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of oxaziridines, particularly in drug development.
Industry: In the industrial sector, oxaziridines are used as intermediates in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-methyloxaziridine involves its ability to act as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the oxaziridine transfers an oxygen atom to the substrate, resulting in the formation of oxidized products . The molecular targets and pathways involved depend on the specific reaction and substrate.
Vergleich Mit ähnlichen Verbindungen
Oxaziridine: The parent compound of the oxaziridine family, featuring a three-membered ring with oxygen and nitrogen.
Aziridine: A three-membered ring containing nitrogen, known for its reactivity and use in polymerization reactions.
Epoxide: A three-membered ring containing oxygen, commonly used as an intermediate in organic synthesis.
Uniqueness of 3-Ethyl-3-methyloxaziridine: this compound is unique due to the presence of both ethyl and methyl groups on the oxaziridine ring. This substitution pattern influences its reactivity and makes it distinct from other oxaziridines. Its specific reactivity and applications in oxidation reactions set it apart from similar compounds like aziridines and epoxides .
Eigenschaften
CAS-Nummer |
41316-44-3 |
|---|---|
Molekularformel |
C4H9NO |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
3-ethyl-3-methyloxaziridine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6-4/h5H,3H2,1-2H3 |
InChI-Schlüssel |
ZDWRYUSCYAJEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)

